molecular formula C9H12N2O2S B1276824 3-(Morpholin-4-ylcarbonyl)thien-2-ylamine CAS No. 590357-48-5

3-(Morpholin-4-ylcarbonyl)thien-2-ylamine

Cat. No. B1276824
M. Wt: 212.27 g/mol
InChI Key: IJYQBGKDIWBKLK-UHFFFAOYSA-N
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Description

The compound 3-(Morpholin-4-ylcarbonyl)thien-2-ylamine is not directly described in the provided papers. However, the papers do discuss related compounds that share structural motifs with the compound . For instance, morpholine derivatives are mentioned as having significant biological activities, such as being potent inhibitors of phosphoinositide 3-kinase, which is an enzyme involved in cellular functions related to growth and metabolism . Additionally, the synthesis of related compounds, such as enantiopure Fmoc-protected morpholine-3-carboxylic acid, is reported, which indicates the interest in morpholine derivatives in the field of peptidomimetic chemistry .

Synthesis Analysis

The synthesis of related morpholine-containing compounds is described in the papers. For example, a convenient route to enantiopure Fmoc-protected morpholine-3-carboxylic acid is reported, which involves a five-step process including reductive amination and intramolecular acetalization . Although the synthesis of 3-(Morpholin-4-ylcarbonyl)thien-2-ylamine is not detailed, the methodologies used for similar compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of morpholine derivatives is discussed in the context of their crystal structures. For instance, the crystal structure of 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione is analyzed, revealing a methylene bridge and specific dihedral angles between the benzothiazole and morpholine planes . This information is valuable for understanding the conformational preferences of morpholine derivatives, which could be extrapolated to the structure of 3-(Morpholin-4-ylcarbonyl)thien-2-ylamine.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of 3-(Morpholin-4-ylcarbonyl)thien-2-ylamine. However, the antibacterial activity of a structurally related compound containing a thiophene moiety is reported, suggesting that the thienyl group can contribute to the biological activity of such compounds . This implies that 3-(Morpholin-4-ylcarbonyl)thien-2-ylamine may also participate in biologically relevant chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(Morpholin-4-ylcarbonyl)thien-2-ylamine are not directly reported in the papers. Nonetheless, the papers do discuss the properties of structurally related compounds. For example, the crystal structure of a thiophene-containing compound is stabilized by non-covalent interactions, which could be indicative of the solid-state properties of similar compounds . Additionally, the weak hydrogen bonding interactions in a benzothiazole derivative suggest that similar morpholine derivatives might exhibit such interactions .

Scientific Research Applications

  • Application : The compound is used in the synthesis of thiophene-based MPNs . These networks have high surface areas and well-distributed porosity, making them suitable for various applications such as gas capture and separation, catalysis, organic electronic devices, and sensors .
  • Method of Application : The compound is polymerized into MPNs either chemically or electrochemically . For instance, thin MPN films on Pt and ITO were obtained in a dynamic regime by applying multiple cycles from 0 to 1.2 V or 0 to 1.3 V with a scan rate of 0.10 V s−1 . Thick films on ITO were produced by applying a static oxidative potential of 1.2 V or 1.3 V for 20 minutes .
  • Results : The resulting MPNs have high BET surface areas (SBET). Similar SBET values of up to 2020 and 2135 m2 g−1 have been determined for tetraphenylmethane-cored bulk MPN powders and thin films, respectively . The electrochemical reduction of 1,3,5-trinitrobenzene at MPN-modified glassy carbon (GC) electrodes shows increased cathodic responses compared to non-modified GC electrodes due to interaction between electron-deficient nitroaromatic analyte and electron-rich MPN film .

Future Directions

The future directions of research involving 3-(Morpholin-4-ylcarbonyl)thien-2-ylamine would depend on the results of current studies using this compound. As it’s used in proteomics research , it could potentially be involved in the development of new techniques or treatments in this field.

properties

IUPAC Name

(2-aminothiophen-3-yl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c10-8-7(1-6-14-8)9(12)11-2-4-13-5-3-11/h1,6H,2-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJYQBGKDIWBKLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(SC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00403592
Record name 3-(morpholin-4-ylcarbonyl)thien-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00403592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Morpholin-4-ylcarbonyl)thien-2-ylamine

CAS RN

590357-48-5
Record name 3-(morpholin-4-ylcarbonyl)thien-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00403592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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